molecular formula Na2C2O4<br>C2Na2O4 B148030 Sodium oxalate CAS No. 62-76-0

Sodium oxalate

Cat. No.: B148030
CAS No.: 62-76-0
M. Wt: 134 g/mol
InChI Key: ZNCPFRVNHGOPAG-UHFFFAOYSA-L
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Description

Sodium oxalate (Na₂C₂O₄), the disodium salt of oxalic acid, is a white, crystalline compound with significant industrial, analytical, and environmental applications. It is highly soluble in water (3.7 g/100 mL at 20°C) and dissociates into Na⁺ and C₂O₄²⁻ ions . Its synthesis via carbon dioxide (CO₂) mineralization—using CO₂ as a feedstock through bicarbonate hydrogenation and thermal decomposition—has gained attention for sustainable production .

Scientific Research Applications

Analytical Chemistry

Primary Standard for Titration

Sodium oxalate is commonly used as a primary standard for the standardization of potassium permanganate (KMnO4_4) solutions in redox titrations. It acts as a reducing agent, facilitating accurate measurements in quantitative analysis.

  • Reaction Mechanism : The reaction between this compound and KMnO4_4 occurs under acidic conditions, where oxalate ions are oxidized to carbon dioxide while permanganate ions are reduced to manganese(II) ions.

Table 1: Reaction Details

ReactantsProductsConditions
This compound + KMnO4_4CO2_2, Mn2+^{2+}Acidic medium (H2_2SO4_4)

Biochemical Applications

Calcium Ion Removal

This compound is utilized in biochemistry for its ability to chelate calcium ions. This property is particularly useful in studies involving blood coagulation and renal function.

  • Mechanism : By binding calcium ions, this compound prevents clotting and can induce hypocalcemia, which is critical in certain experimental setups.

Case Study: Calcium Ion Chelation

A study demonstrated that this compound effectively reduced calcium levels in blood plasma, which has implications for understanding calcium homeostasis in renal physiology .

Environmental Applications

Carbon Dioxide Mineralization

Recent research has highlighted this compound's role in carbon dioxide mineralization processes. It can be produced from CO2_2 and used as a detergent builder that enhances the removal of calcium from washing water.

  • Detergent Properties : this compound exhibits excellent calcium-removing properties, making it an effective component in eco-friendly detergents.

Table 2: Detergency Performance Comparison

BuilderCalcium Removal Capacity (mg CaCO3_3/g)
This compound620
STPP555
Zeolite 4A379

Toxicological Studies

Despite its applications, this compound is known for its toxicity at high concentrations. Research indicates that it can cause significant renal damage and lead to chronic kidney disease (CKD) when consumed in large amounts.

Case Study: CKD Induction via this compound Diet

A study involving rats fed a this compound-rich diet showed a significant reduction in glomerular filtration rate (GFR), leading to stable CKD with associated systemic complications such as hypertension .

Industrial Applications

Use in Detergents and Cleaners

This compound is increasingly being incorporated into household detergents due to its effective calcium removal capabilities. This application not only improves cleaning efficiency but also contributes to environmental sustainability by facilitating CO2_2 mineralization during the production process .

Mechanism of Action

Sodium oxalate acts primarily as a reducing agent. In biological systems, it can chelate calcium ions, which affects calcium-sensitive processes. This chelation can influence various cellular pathways, including those involving voltage-gated sodium channels .

Comparison with Similar Compounds

Structurally Similar Oxalates

Table 1: Comparison of Sodium Oxalate with Other Oxalates

Compound Chemical Formula Solubility (g/100 mL, 20°C) Primary Applications Key Differences from this compound References
This compound Na₂C₂O₄ 3.7 Detergent builder, analytical standard High solubility; CO₂ utilization potential
Potassium Oxalate K₂C₂O₄ 25.5 Historical anticoagulant, laboratory reagent Higher solubility; no CO₂ mineralization role
Calcium Oxalate CaC₂O₄ 0.00067 Kidney stone formation, biomineralization Insoluble; biological toxicity
Ammonium Oxalate (NH₄)₂C₂O₄ 4.2 Soil analysis, pectin extraction Volatile NH₄⁺ release; limited industrial use
Sodium Potassium Oxalate KNaC₂O₄ ~15 (estimated) Laboratory reagent Dual cation system; niche applications

Research Findings :

  • Calcium Oxalate : Unlike this compound, calcium oxalate is a major component of kidney stones, with hyperoxaluria linked to renal tubular secretion . Its insolubility limits industrial use but enhances stability in biomineral storage .
  • Ammonium Oxalate : Used in soil analysis to extract aluminum and iron oxides, but its volatility and lower thermal stability make it less favorable than this compound for large-scale applications .

Functionally Similar Sodium Salts

Table 2: this compound vs. Other Sodium-Based Chelators

Compound Chelation Efficiency (Heavy Metal Removal)* Biological Effects Environmental Impact References
This compound Pb: 85.5%, Cd: 60.4%, Ni: 47.8% Induces apoptosis; mitigated by sodium acetate CO₂ mineralization via detergent use
Sodium Acetate Pb: 88.6%, Cd: 68.0%, Ni: 79.7% Antagonizes oxalate-induced apoptosis No direct CO₂ utilization role
Trisodium Citrate Pb: 68.9%, Cd: 70.5%, Ni: 36.9% Limited cytotoxicity Biodegradable but no carbon storage

Key Insights :

  • Chelation Performance : Sodium acetate outperforms this compound in removing lead (Pb) and nickel (Ni), while trisodium citrate excels in cadmium (Cd) removal . This compound’s lower efficiency may stem from preferential binding to calcium ions in aqueous systems .
  • Biological Interactions : this compound’s apoptotic effects on HEK293T cells are counteracted by sodium acetate, suggesting divergent mechanisms in cellular toxicity .

Physicochemical Properties

Freezing Point Depression:

This compound exhibits a freezing point depression intermediate between sodium citrate and sodium fluoride, reflecting its moderate ionic strength in solution .

Biological Activity

Sodium oxalate (NaOx) is a compound that has garnered significant interest in the field of biological research due to its role in various physiological and pathological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cellular metabolism, immune response, and implications in kidney health.

1. Overview of this compound

This compound is the sodium salt of oxalic acid, commonly found in various plants and vegetables. It is known for its role in the formation of calcium oxalate crystals, which are a major component of kidney stones. The biological activities of this compound are multifaceted, influencing cellular bioenergetics, oxidative stress, and inflammatory responses.

2. Cellular Bioenergetics and Oxidative Stress

Recent studies have highlighted the impact of this compound on macrophage metabolism and redox homeostasis. Exposure to this compound has been shown to compromise macrophage function by reducing ATP levels and increasing reactive oxygen species (ROS) production.

  • Study Findings : In a study involving THP-1 monocytes differentiated into macrophages, this compound exposure led to:
    • Decreased mitochondrial activity (complexes I and IV).
    • Increased levels of pro-inflammatory cytokines (IL-1β and IL-6).
    • Decreased secretion of the anti-inflammatory cytokine IL-10.

These findings suggest that this compound may impair the antibacterial response of macrophages, thereby increasing susceptibility to infections .

3. Implications for Kidney Health

This compound is closely associated with kidney health, particularly in the context of nephrolithiasis (kidney stones). Its administration has been linked to acute kidney injury characterized by the formation of calcium oxalate crystals.

  • Acute Kidney Injury Model : In a rat model, intraperitoneal injection of this compound resulted in:
    • Crystal formation in renal tubules.
    • Increased plasma creatinine and urea levels, indicating impaired kidney function.
    • Evidence of tubular damage and interstitial injury .

The study underscored the nephrotoxic potential of this compound, highlighting its role in exacerbating renal dysfunction through oxidative stress mechanisms.

Table 1: Summary of Key Studies on this compound

Study ReferenceSubjectFindings
Kumar et al. THP-1 MacrophagesImpaired bioenergetics; increased ROS; altered cytokine secretion
Frontiers Rat ModelInduced acute kidney injury; increased plasma creatinine; tubular damage
Zea mays Study Renal CellsProtective effects against NaOx-induced injury

These studies illustrate the dual nature of this compound as both a contributor to disease processes (e.g., kidney stones) and a potential target for therapeutic interventions.

5. Microbiome Interactions

The gut microbiota plays a crucial role in modulating the effects of dietary oxalates. Certain bacteria, such as Oxalobacter formigenes, are capable of degrading oxalates, potentially mitigating their harmful effects on human health.

  • Research Insights : Studies have shown that individuals with higher populations of Oxalobacter exhibit lower urinary oxalate levels, suggesting a protective role against calcium oxalate stone formation .

Q & A

Basic Research Questions

Q. How can sodium oxalate purity be accurately determined in laboratory settings?

Purity assessment typically employs redox titration with potassium permanganate (KMnO₄) in acidic conditions. The oxalate ion (C₂O₄²⁻) reduces MnO₄⁻ to Mn²+, with the endpoint marked by a persistent pink color. Calculations rely on stoichiometric ratios and standardized KMnO₄ solutions . For trace impurities, pair this with thermogravimetric analysis (TGA) to confirm thermal decomposition patterns .

Q. What synthesis methods are validated for producing this compound with controlled crystallinity?

Electrochemical synthesis using copper electrodes in this compound solutions yields structurally defined frameworks (e.g., 3D sodium-copper oxalate MOFs). Parameters such as pH (~4-6), current density (5-10 mA/cm²), and electrolyte concentration (0.1-0.5 M) critically influence crystal morphology . Alternative routes include CO₂ mineralization, where CO₂ reacts with sodium hydroxide under controlled pressure (1-2 atm) to form this compound .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination chemistry?

Single-crystal X-ray diffraction (SCXRD) resolves 3D frameworks and metal-oxalate bonding (e.g., hepta-coordinated sodium centers in MOFs). Complement with FT-IR to identify symmetric/asymmetric C=O stretching (1600-1700 cm⁻¹) and Raman spectroscopy for oxalate vibrational modes .

Q. How does this compound interact with calcium ions in aqueous systems?

this compound acts as a calcium chelator, forming insoluble calcium oxalate (CaC₂O₄) precipitates. Quantify this via conductivity measurements or inductively coupled plasma mass spectrometry (ICP-MS) to track residual Ca²+ levels. Applications include studying nephrolithiasis models or designing antiscalants .

Q. What safety protocols are essential when handling this compound in cell culture studies?

Use concentrations ≤2 mM to avoid acute cytotoxicity. Validate cell viability via Annexin V/PI staining and flow cytometry, comparing apoptosis rates between treated and control groups (e.g., HEK293T cells). Always pair with calcium-containing buffers to mitigate oxalate-induced metabolic disruptions .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity be reconciled across studies?

Discrepancies often arise from differences in exposure duration, cell lines, or calcium availability. For example, acute oral toxicity in rats (LD₅₀ = 11,160 mg/kg) contrasts with apoptosis induction at 2 mM in vitro . Address this by replicating experiments under standardized conditions (ISO 10993-5) and performing meta-analyses of existing datasets .

Q. What experimental designs optimize this compound’s role in carbon mineralization studies?

Design batch reactors with CO₂ sparging (flow rate: 0.5 L/min) into sodium hydroxide solutions. Monitor oxalate yield via HPLC and validate mineralization using isotopic tracing (¹³C-CO₂). Challenges include scaling up while maintaining >90% conversion efficiency .

Q. How do structural variations in this compound-based MOFs affect their catalytic performance?

Compare 1D chains vs. 3D frameworks (e.g., KS1 structure) using BET surface area analysis and catalytic turnover tests (e.g., oxidation of benzyl alcohol). Higher porosity in 3D frameworks enhances substrate accessibility but may reduce thermal stability .

Q. What methodologies validate this compound’s presence in complex biological matrices?

Use LC-MS/MS with a C18 column and negative ionization mode. Quantify this compound in polar extracts (LOQ = 1 ppm) and cross-validate with ion chromatography. Address matrix effects by spiking internal standards (e.g., ¹³C₂-oxalate) .

Q. How can this compound’s anticoagulant properties be leveraged in clinical blood collection protocols?

In sodium fluoride/potassium oxalate tubes, oxalate chelates Ca²+ to prevent clotting. Validate efficacy via thromboelastography (TEG) and compare with EDTA tubes. Note that excess oxalate may alter ionized calcium levels, affecting downstream electrolyte assays .

Properties

IUPAC Name

disodium;oxalate
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InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
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InChI Key

ZNCPFRVNHGOPAG-UHFFFAOYSA-L
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]
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Molecular Formula

Na2C2O4, C2Na2O4
Record name SODIUM OXALATE
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DSSTOX Substance ID

DTXSID1037018
Record name Sodium oxalate
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Molecular Weight

134.00 g/mol
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Physical Description

Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
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Density

2.27 at 68 °F (USCG, 1999) - Denser than water; will sink
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CAS No.

62-76-0
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Record name Disodium oxalate
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Synthesis routes and methods

Procedure details

Causticisation with lime slurry then converts the sodium carbonate and bicarbonate to sodium hydroxide. The recovery of sodium hydroxide from the effluent results in soda savings of approximately 0.6 tonne/tonne of sodium oxalate. It is estimated that this will result in savings of over 5600 tonnes per annum at the Worsley Alumina refinery alone.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium oxalate
Sodium oxalate
Sodium oxalate

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